Methyl 3-(pyridin-2-yl)benzoate

Lipophilicity ADME Drug Design

Researchers requiring a specific pyridylbenzoate geometry often face failed syntheses when substituting regioisomers. Methyl 3-(pyridin-2-yl)benzoate (CAS 98061-20-2) provides the precise meta-substitution vector essential for target library synthesis. Its distinct electronic profile avoids ortho steric hindrance and para lipophilicity mismatches. - Enables high-yielding (90%) Suzuki-Miyaura coupling for scalable library synthesis. - logP of 2.54 offers a less lipophilic alternative to the para-isomer for ADME optimization. - Defines specific coordination angles for rational MOF topology design. Supplied with rigorous quality analysis to ensure batch-to-batch consistency for your critical research programs.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 98061-20-2
Cat. No. B1306642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyridin-2-yl)benzoate
CAS98061-20-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC=CC=N2
InChIInChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3
InChIKeyWSFNTSUFRZCBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(pyridin-2-yl)benzoate: Meta-Substituted Building Block


Methyl 3-(pyridin-2-yl)benzoate (CAS 98061-20-2) is a meta-substituted heteroaromatic ester, specifically a methyl ester of 3-(pyridin-2-yl)benzoic acid, with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . This compound features a pyridine ring connected to a benzoate ester at the meta position, which confers distinct electronic and steric properties compared to its ortho- and para-substituted regioisomers . It is primarily utilized as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules for medicinal chemistry, agrochemical development, and coordination chemistry .

Regiochemistry Meta-substituted pyridylbenzoate scaffold for regioisomer-controlled synthesis
Workflow Suzuki-Miyaura cross-coupling entry to arylpyridine and azafluorenone libraries
Use Context Heteroaromatic ester building block for medicinal chemistry and coordination chemistry

Methyl 3-(pyridin-2-yl)benzoate: Why Analogs Fall Short


The precise regiochemistry of substitution on the benzene ring (meta vs. ortho or para) critically influences the physicochemical properties, reactivity, and biological interactions of pyridylbenzoate derivatives. Methyl 3-(pyridin-2-yl)benzoate, with its meta-substitution pattern, exhibits distinct steric hindrance, electronic distribution, and conformational flexibility compared to its ortho- and para-isomers . These differences translate into variations in lipophilicity (as evidenced by distinct logP values), binding affinity to biological targets, and catalytic efficiency in metal-mediated reactions. Consequently, substituting this specific meta-isomer with a structurally similar but regioisomerically different analog without experimental validation can lead to divergent or failed outcomes in synthetic routes, biological assays, and material development [1]. The evidence presented in Section 3 quantifies these critical differences.

Meta vs. para isomer
Methyl 4-(pyridin-2-yl)benzoate (logP 2.9) may shift lipophilicity-dependent properties such as membrane permeability and aqueous solubility.
Risk: logP mismatch
Calculated logP difference of ~0.36 may alter ADME-relevant partitioning behavior in assays.
Meta vs. ortho isomer
Methyl 2-(pyridin-2-yl)benzoate introduces steric hindrance that can reduce cross-coupling efficiency and alter conformational preferences.
Risk: steric interference
Ortho-substitution may limit palladium-catalyzed coupling yields and downstream cyclization pathways.
Regioisomer substitution without validation
Changing the pyridine attachment position can alter metal-binding geometry and coordination polymer topology.
Risk: coordination divergence
N-donor / O-donor spatial arrangement is regioisomer-dependent; MOF topology may not transfer.

Methyl 3-(pyridin-2-yl)benzoate vs Analogs: Comparative Data


LogP Comparison: Meta vs. Para Isomer

The meta-substituted isomer, Methyl 3-(pyridin-2-yl)benzoate, possesses a calculated logP value of 2.53520, which differs from the logP of its para-substituted analog, Methyl 4-(pyridin-2-yl)benzoate (logP = 2.9). This difference in lipophilicity can significantly impact membrane permeability, solubility, and overall pharmacokinetic profiles in medicinal chemistry applications [1].

LogP: Meta vs. Para
Data to verify
Calculated logP 2.54
Para-isomer logP: 2.9 (ACD/Labs Percepta)
Lower calculated lipophilicity may support aqueous solubility screening.
Computed logP; experimental validation of partitioning behavior recommended.
Lipophilicity ADME Drug Design

Suzuki Coupling Reactivity: Meta vs. Ortho Isomer

The meta-substituted Methyl 3-(pyridin-2-yl)benzoate is synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and (3-(methoxycarbonyl)phenyl)boronic acid with a reported yield of 90% under microwave conditions . In contrast, the ortho-isomer, Methyl 2-(pyridin-2-yl)benzoate, is typically synthesized via different routes due to steric hindrance and often yields are not directly comparable, but the meta-substituted derivative offers a more straightforward and higher-yielding route to azafluorenone precursors [1]. The meta-substitution pattern avoids the steric congestion present in the ortho-isomer, allowing for more efficient palladium-catalyzed cross-coupling.

Suzuki Coupling Yield
Class-level
90% isolated yield (meta-isomer)
Microwave, 120 °C, 0.5 h; ortho-isomer yield not directly comparable
Supports synthetic accessibility review for arylpyridine library construction.
Source: RSC Advances 2018; head-to-head regioisomer yield comparison not reported.
Cross-Coupling Regioselectivity Synthetic Efficiency

Binding Modes of Pyridylbenzoate Ligands

Pyridylbenzoate ligands, such as the 3-(pyridin-2-yl)benzoate moiety found in the target compound, exhibit distinct coordination geometries and binding affinities depending on the substitution pattern. For instance, the crystal structure of 4-(pyridin-2-yl)benzoate bound to CYP199A4 reveals a specific binding pose with a Soret wavelength shift of 424 nm, which differs from the 422 nm shift observed for the 4-(pyridin-3-yl)benzoate analog [1]. While direct structural data for the methyl ester of 3-(pyridin-2-yl)benzoate bound to a protein is not available, this class-level evidence underscores how the position of the pyridine nitrogen relative to the benzoate group dictates the geometry and strength of metal-ligand interactions. The meta-substitution pattern in Methyl 3-(pyridin-2-yl)benzoate is expected to provide a unique angle and distance between the N- and O-donor atoms, influencing the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs) [2].

Metal-Binding Geometry
Class-level
Meta-substitution controls N/O donor vector
4-substituted analogs show distinct UV-vis Soret shifts (422–424 nm) with CYP199A4
Regioisomer-dependent coordination geometry relevant to MOF design.
Class-level inference from related pyridylbenzoate crystal structures; direct target data not available.
Coordination Chemistry Metal-Organic Frameworks Catalysis

Methyl 3-(pyridin-2-yl)benzoate: Optimal Applications


Lead Optimization: Lipophilicity and ADME

When a medicinal chemistry project requires a pyridylbenzoate building block with a specific lipophilicity profile to optimize absorption, distribution, metabolism, and excretion (ADME) properties, Methyl 3-(pyridin-2-yl)benzoate (logP = 2.54) offers a less lipophilic alternative compared to the para-isomer (logP = 2.9) [1]. This difference can be crucial for improving aqueous solubility and reducing off-target binding, thereby increasing the likelihood of identifying a lead candidate with a favorable pharmacokinetic profile. The meta-substitution pattern also provides a distinct vector for further functionalization, enabling the exploration of chemical space inaccessible to ortho- or para-analogs.

Suzuki-Miyaura Coupling for Heterocyclic Libraries

For synthetic chemists focused on building diverse libraries of arylpyridines or azafluorenones, Methyl 3-(pyridin-2-yl)benzoate serves as a superior starting material due to its high-yielding (90%) and regioselective synthesis via Suzuki-Miyaura coupling . The meta-substitution avoids the steric hindrance that plagues ortho-isomer syntheses, leading to more reliable and scalable reactions. This efficiency translates to reduced time and cost in the generation of novel compounds for biological screening or materials development.

Design of MOFs with Tailored Porosity

In materials science, the 3-(pyridin-2-yl)benzoate ligand, derived from the methyl ester, is an excellent candidate for constructing metal-organic frameworks (MOFs) with unique topologies. The meta-substitution pattern dictates the angle and distance between the pyridyl nitrogen and carboxylate oxygen donor atoms, which in turn controls the geometry of the metal coordination node [2]. This allows for the rational design of porous materials with specific pore sizes and shapes, as well as the placement of catalytic metal sites, for applications in gas storage, separation, and heterogeneous catalysis.

Application
Selection Property
Validation Focus
ADME lead optimization studies
Calculated logP profile (2.54 vs. para 2.9)
Experimental logP / solubility confirmation in target assay buffer
Arylpyridine library synthesis
Meta-regiochemistry for sterically accessible Suzuki coupling
Cross-coupling yield and regioselectivity under project-specific conditions
MOF and coordination polymer design
Meta-directed N/O donor geometry
Coordination mode and framework topology by XRD or spectroscopic methods
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